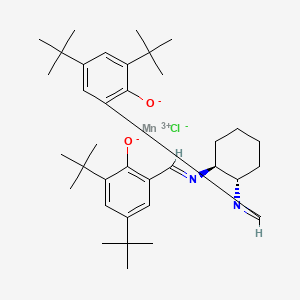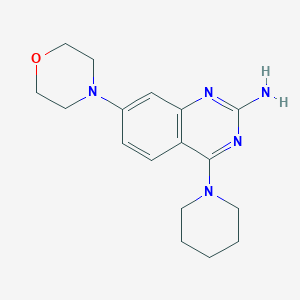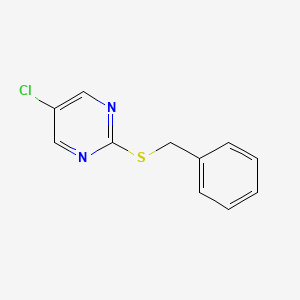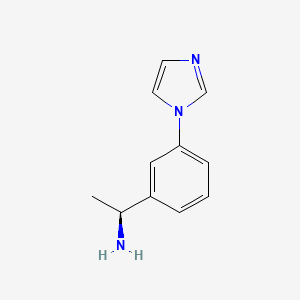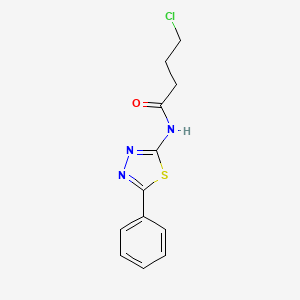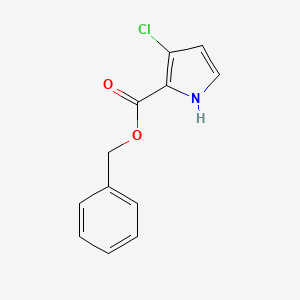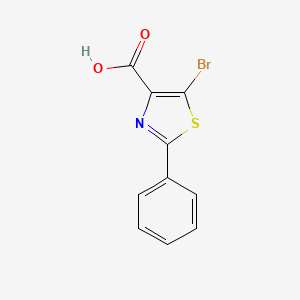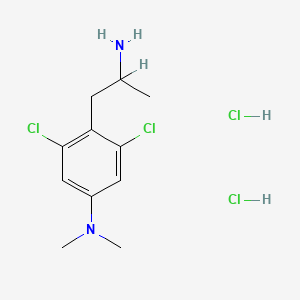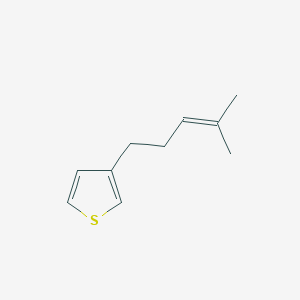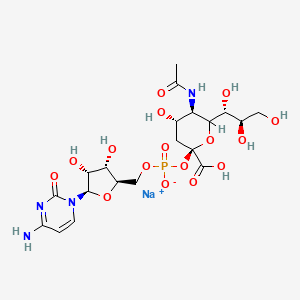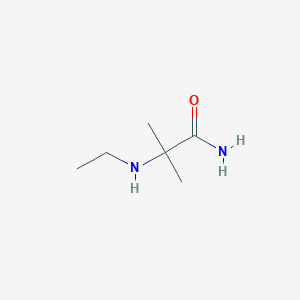
2-(Ethylamino)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-2-methylpropanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propionamide, characterized by the presence of an ethylamino group and a methyl group attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanamide with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Bromo-2-methylpropanamide} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Hydrogen Bromide} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pressure to optimize yield.
Purification: Using techniques such as distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions: 2-(Ethylamino)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Ethylamino)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-Methylpropanamide: Lacks the ethylamino group, resulting in different chemical properties.
2-Ethylaminoethanol: Contains an ethylamino group but differs in the overall structure and reactivity.
N-Ethyl-N-methylpropanamide: Similar in structure but with different substituents, leading to variations in chemical behavior.
Uniqueness: 2-(Ethylamino)-2-methylpropanamide is unique due to the presence of both an ethylamino group and a methyl group on the central carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
2-(ethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-4-8-6(2,3)5(7)9/h8H,4H2,1-3H3,(H2,7,9) |
InChIキー |
FTKUJZVWJCGMRA-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


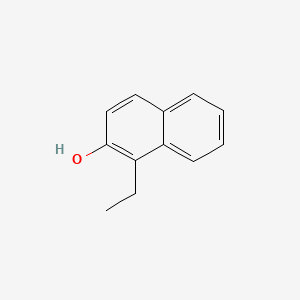
![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)
